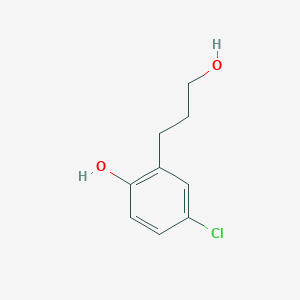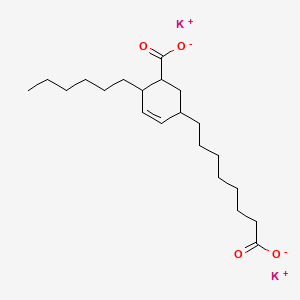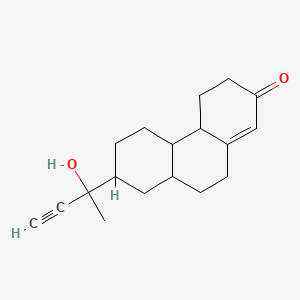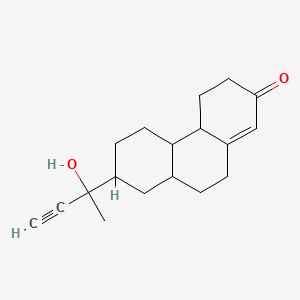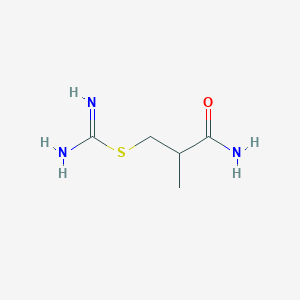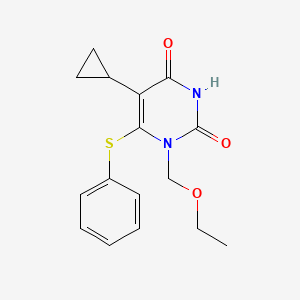
5-Cyclopropyl-1-ethoxymethyl-6-(phenythio)uracil
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Cyclopropyl-1-ethoxymethyl-6-(phenythio)uracil is a synthetic compound belonging to the class of uracil derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound includes a uracil core with a cyclopropyl group at position 5, an ethoxymethyl group at position 1, and a phenylthio group at position 6.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Cyclopropyl-1-ethoxymethyl-6-(phenythio)uracil can be achieved through several methods:
Introduction of Aryl Sulfanyl Group:
Grignard Reagent Reaction: Another method includes the reaction of the Grignard reagent obtained from 6-halouracil with S-phenyl benzenesulfonothiolate.
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often employ automated synthesis equipment and stringent quality control measures to maintain consistency.
Chemical Reactions Analysis
Types of Reactions
5-Cyclopropyl-1-ethoxymethyl-6-(phenythio)uracil undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of thiols or other reduced derivatives.
Scientific Research Applications
5-Cyclopropyl-1-ethoxymethyl-6-(phenythio)uracil has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an antiviral agent, particularly against human immunodeficiency virus (HIV).
Biological Studies: It is used in research to understand the interactions of uracil derivatives with biological targets, such as enzymes and receptors.
Industrial Applications: The compound’s unique chemical properties make it useful in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-Cyclopropyl-1-ethoxymethyl-6-(phenythio)uracil involves its interaction with specific molecular targets. In the case of its antiviral activity, the compound inhibits the reverse transcriptase enzyme of HIV, preventing the replication of the virus . The phenylthio group plays a crucial role in binding to the enzyme’s active site, thereby blocking its function.
Comparison with Similar Compounds
Similar Compounds
1-(Ethoxymethyl)-6-(phenylselenyl)-5-ethyl uracil: This compound has a similar structure but with a phenylselenyl group instead of a phenylthio group.
5-Ethyl-1-ethoxymethyl-6-(phenylthio)uracil: This compound differs by having an ethyl group at position 5 instead of a cyclopropyl group.
Uniqueness
5-Cyclopropyl-1-ethoxymethyl-6-(phenythio)uracil is unique due to the presence of the cyclopropyl group, which imparts distinct steric and electronic properties. This uniqueness can influence the compound’s biological activity and its interactions with molecular targets, making it a valuable subject of study in medicinal chemistry .
Properties
CAS No. |
136160-36-6 |
|---|---|
Molecular Formula |
C16H18N2O3S |
Molecular Weight |
318.4 g/mol |
IUPAC Name |
5-cyclopropyl-1-(ethoxymethyl)-6-phenylsulfanylpyrimidine-2,4-dione |
InChI |
InChI=1S/C16H18N2O3S/c1-2-21-10-18-15(22-12-6-4-3-5-7-12)13(11-8-9-11)14(19)17-16(18)20/h3-7,11H,2,8-10H2,1H3,(H,17,19,20) |
InChI Key |
VHZHYYARALVRLG-UHFFFAOYSA-N |
Canonical SMILES |
CCOCN1C(=C(C(=O)NC1=O)C2CC2)SC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


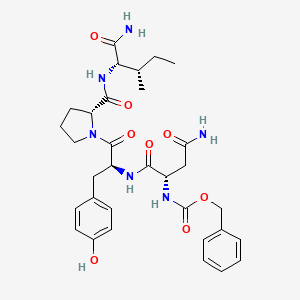
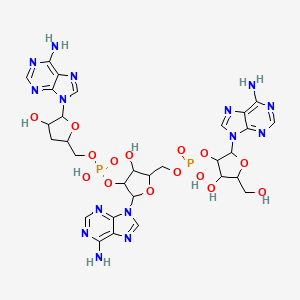

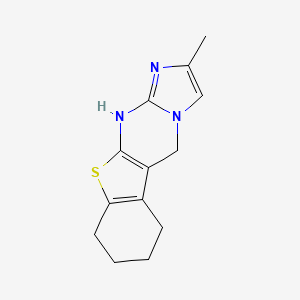
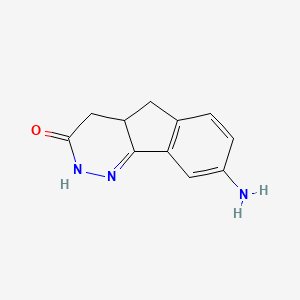

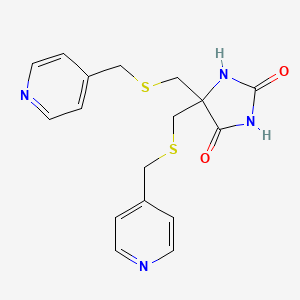
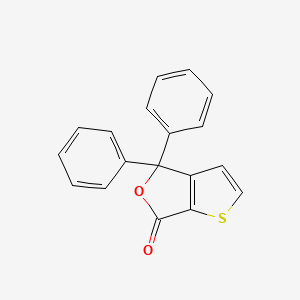
![5-O,7-O-diethyl 3-O-methyl 6-methylpyrrolo[1,2-c]pyrimidine-3,5,7-tricarboxylate](/img/structure/B12799383.png)
